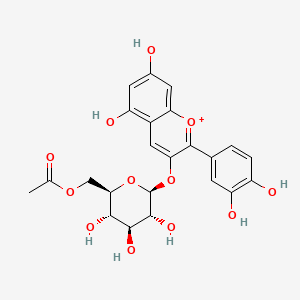
Cyanidin 3-(6''-acetylglucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation consisting of cyanidin having a 6-O-acetyl-beta-D-glucosyl residue attached at the 3-hydroxy position. It has a role as a plant metabolite. It is an anthocyanin cation, a beta-D-glucoside, a monosaccharide derivative and an acetate ester. It derives from a cyanidin cation.
Applications De Recherche Scientifique
1. Characterization and Occurrence
Cyanidin 3-(6''-acetylglucoside) is a type of anthocyanidin, a soluble pigment more soluble in ethanol than water. It has been characterized in extracts of cinnamon leaves, specifically Cinnamomum burmanni, indicating its natural occurrence in certain plant species (Dwilistiani, Darwis, & Santoni, 2015).
2. Enzymatic Acylation and Application
The compound has been the subject of enzymatic acylation studies, leading to the synthesis of novel derivatives like cyanidin-3- O-(6″-dodecanoyl)galactoside. This modification significantly improved the lipophilicity and thermostability of the compound, preserving its UV-visible absorbance and antioxidant properties, hinting at potential applications in cosmetics and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).
3. Interaction with Lipid Membranes
Research on cyanidin derivatives like cyanidin 3-O-β-glucopyranoside has revealed their interactions with model lipid membranes, providing insights into their biological properties and low bioavailability. These interactions are crucial for understanding the compound's behavior in biological systems and its potential health effects (Rakić, Ota, Sokolović, & Ulrih, 2017).
4. Occurrence in Various Plant Species
Various forms of cyanidin 3-(6''-acetylglucoside) and related compounds have been identified in different plant species, indicating a wide natural occurrence. For instance, it's found in the reddish leaves of the water lily Nymphaea alba, suggesting its role in the pigmentation of plant parts (Fossen & Andersen, 2001).
5. Health Benefits and Therapeutic Potential
Studies have highlighted the multiple health benefits of cyanidin derivatives, including anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. These properties are due to its antioxidant properties and interactions with various biological targets, suggesting its potential as a health supplement or food additive (Liang, Liang, Guo, & Yang, 2021).
Propriétés
Formule moléculaire |
C23H23O12+ |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-18-19(29)20(30)21(31)23(35-18)34-17-7-12-14(27)5-11(25)6-16(12)33-22(17)10-2-3-13(26)15(28)4-10/h2-7,18-21,23,29-31H,8H2,1H3,(H3-,25,26,27,28)/p+1/t18-,19-,20+,21-,23-/m1/s1 |
Clé InChI |
HBXXDBKJLPLXPR-ZFVIQDPVSA-O |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




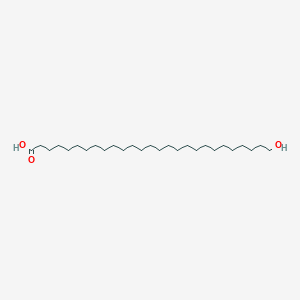
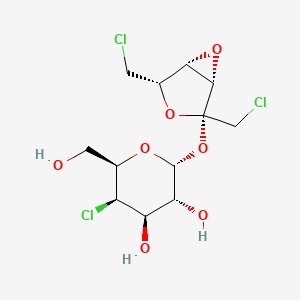

![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)
![[11-Ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1255072.png)
![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
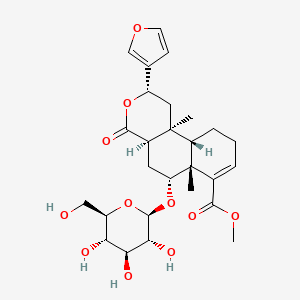
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)
![(1S,5R,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1255076.png)
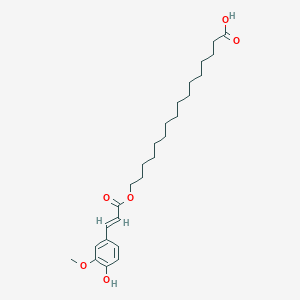
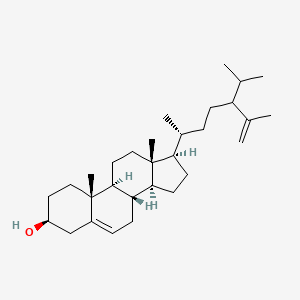
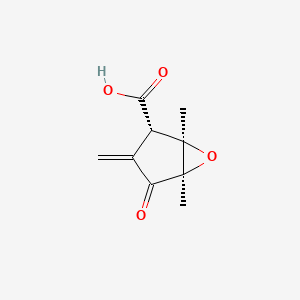
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)